

comparative analysis of ATTO 565 biotin in flow cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 565 biotin**

Cat. No.: **B15553419**

[Get Quote](#)

A Comparative Guide to ATTO 565 Biotin in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **ATTO 565 biotin** and its alternatives for flow cytometry applications. The biotin-streptavidin system is a powerful tool for signal amplification in flow cytometry, and the choice of fluorophore conjugated to biotin or streptavidin is critical for achieving optimal results. This document offers an objective comparison of ATTO 565's performance against other commonly used fluorophores, supported by their photophysical properties and detailed experimental protocols to enable researchers to make informed decisions for their specific experimental needs.

Introduction to ATTO 565

ATTO 565 is a fluorescent dye belonging to the rhodamine family, known for its exceptional brightness and photostability.^[1] Its spectral characteristics, with an excitation maximum around 564 nm and an emission maximum at approximately 590 nm, make it well-suited for excitation by the commonly available 561 nm yellow-green laser in modern flow cytometers.^{[1][2]} The high fluorescence quantum yield (90%) and large molar extinction coefficient (120,000 M⁻¹cm⁻¹) of ATTO 565 contribute to its intense signal, which is highly advantageous for detecting low-abundance targets.^{[1][2]} When conjugated to biotin, it allows for the highly specific and high-affinity binding to streptavidin, which can be conjugated to a primary antibody

or other targeting molecules. This indirect staining method provides significant signal amplification.[3]

Comparative Analysis of Key Performance Indicators

The selection of a fluorophore for flow cytometry is a multi-faceted decision that depends on the specific instrument, the expression level of the target antigen, and the other fluorophores in the panel. This section compares the key performance indicators of **ATTO 565 biotin** with two common alternatives in a similar spectral range: Alexa Fluor 568 biotin and DyLight 550 biotin.

Photophysical & Spectral Properties

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While all three dyes are bright, ATTO 565 exhibits a particularly high quantum yield.

Property	ATTO 565	Alexa Fluor 568	DyLight 550
Excitation Maximum (nm)	564	578	550
Emission Maximum (nm)	590	603	575
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	120,000	~91,300	~150,000
Fluorescence Quantum Yield	0.90	~0.69	High
Calculated Brightness (Ext. Coeff. x QY)	108,000	~62,997	High
Laser Line Compatibility	561 nm	561 nm	561 nm

Note: Brightness is a calculated value and actual performance can vary depending on the specific application and instrument settings.

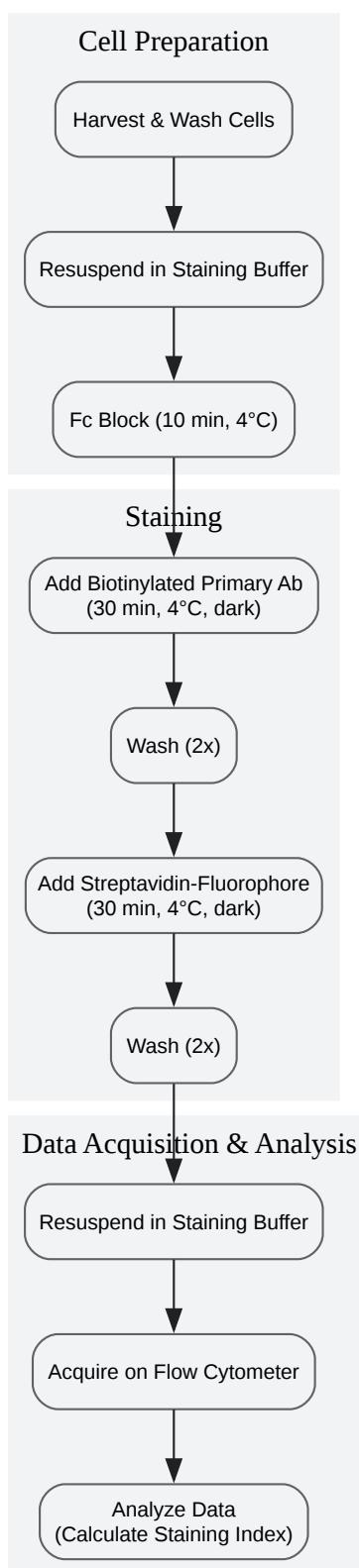
Performance in Flow Cytometry

While direct head-to-head published data for the biotin conjugates of these specific dyes in a single flow cytometry experiment is limited, we can infer their performance based on their known properties and data from streptavidin conjugates. The Staining Index (SI) is a critical metric for evaluating the performance of a fluorophore in flow cytometry, as it measures the separation between the positive and negative populations relative to the spread of the negative population. A higher staining index indicates better resolution.[\[4\]](#)[\[5\]](#)

Performance Metric	ATTO 565	Alexa Fluor 568	DyLight 550
Staining Index (SI)	High	High	High
Signal-to-Noise Ratio	Excellent	Very Good	Very Good
Photostability	High	High	High
pH Sensitivity	Low	Low	Moderate

Disclaimer: The performance ratings are based on the available photophysical data and general performance characteristics of these dye families. Direct experimental comparison is recommended for specific applications.

Experimental Protocols


To facilitate a direct comparison of **ATTO 565 biotin** with its alternatives, a detailed experimental protocol for cell surface staining in flow cytometry is provided below.

Key Reagents and Materials

- Cells of Interest: Single-cell suspension at a concentration of 1×10^7 cells/mL.
- Primary Antibody: Biotinylated primary antibody specific to the target antigen.
- Secondary Reagent: Streptavidin conjugated to ATTO 565, Alexa Fluor 568, or DyLight 550.
- Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide.
- Fc Block: To prevent non-specific binding to Fc receptors.

- Viability Dye: To exclude dead cells from the analysis.
- Flow Cytometer: Equipped with a 561 nm laser and appropriate emission filters.

Experimental Workflow: Indirect Staining

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- To cite this document: BenchChem. [comparative analysis of ATTO 565 biotin in flow cytometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553419#comparative-analysis-of-atto-565-biotin-in-flow-cytometry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com